2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
Description
2-[4-(4-Butoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 4-butoxybenzoyl group and an N-ethyl-6-methylpyrimidin-4-amine moiety.
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-4-6-15-29-19-9-7-18(8-10-19)21(28)26-11-13-27(14-12-26)22-24-17(3)16-20(25-22)23-5-2/h7-10,16H,4-6,11-15H2,1-3H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIUKQPVSIGSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may inhibit the growth of various pathogenic bacteria and fungi. The effectiveness of this compound as an antimicrobial agent can be attributed to its ability to disrupt cellular processes in microorganisms, leading to cell death.
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves multi-step chemical reactions that allow for the incorporation of various functional groups essential for its biological activity. The synthetic route often includes:
- Formation of the Piperazine Ring : A key step where piperazine is reacted with appropriate acylating agents.
- Pyrimidine Core Construction : Utilizing established methods for synthesizing pyrimidine derivatives, which are then modified to introduce ethyl and methyl substituents.
- Final Coupling Reactions : These reactions link the piperazine and pyrimidine components, resulting in the final compound.
Anticancer Evaluation
A notable study investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against specific types of cancer cells (e.g., breast and colon cancer) . The study also highlighted the compound's ability to induce apoptosis, as evidenced by increased caspase activity.
Antimicrobial Testing
In another study focused on antimicrobial activity, the compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant antibacterial activity, comparable to standard antibiotics . The mechanism was proposed to involve disruption of bacterial cell membrane integrity.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its substrate . This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents on the piperazine and pyrimidine rings. Below is a detailed comparison based on available evidence:
Table 1: Key Structural and Functional Comparisons
* The molecular formula for the target compound can be inferred as ~C₂₃H₃₁N₅O₂ based on structural analogs.
Key Observations
Substituent Effects on Bioactivity: The 4-butoxybenzoyl group in the target compound likely enhances lipid solubility compared to the 4-ethoxybenzenesulfonyl group in , which may improve tissue penetration but reduce aqueous solubility.
Piperazine Modifications: Phenylpiperazine derivatives (e.g., ) are common in CNS-targeting drugs due to their affinity for serotonin and dopamine receptors. The target compound’s 4-butoxybenzoyl-piperazine may instead prioritize kinase or GPCR modulation. Letermovir’s methoxyphenylpiperazine contributes to its antiviral specificity, demonstrating how minor substituent changes drastically alter biological targets.
Pyrimidine Core Variations :
- The 6-methylpyrimidine in the target compound contrasts with the tetrahydropyrido ring in , which adds conformational rigidity and may influence metabolic stability.
Research Findings and Implications
- Pharmacokinetics : The target compound’s butoxy group may prolong half-life compared to ethoxy analogs (e.g., ) but could increase CYP450-mediated metabolism risk.
- Structure-Activity Relationship (SAR) : Piperazine-linked aromatic groups (benzoyl vs. sulfonyl) significantly alter electronic properties, impacting target binding .
- Therapeutic Potential: While Letermovir is clinically validated for CMV, the target compound’s lack of sulfonyl or fluorinated groups suggests divergent applications, possibly in oncology or inflammation.
Biological Activity
The compound 2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, focusing on receptor interactions, anticancer properties, and pharmacological implications based on recent research findings.
Chemical Structure
The compound features a pyrimidine core substituted with a piperazine moiety and a butoxybenzoyl group. The structural formula can be represented as follows:
1. Receptor Binding Affinity
Research indicates that compounds with similar structures exhibit significant binding affinity to various receptors. For instance, studies on related piperazine derivatives have shown high selectivity for dopamine D4 receptors, with IC50 values as low as 0.057 nM for certain analogs . Such affinities suggest that this compound may also interact favorably with similar targets.
2. Anticancer Properties
Recent investigations into the anticancer potential of related compounds have revealed promising results. For example, derivatives of piperazine have demonstrated moderate to significant efficacy against human breast cancer cells, with IC50 values around 18 μM . The mechanism of action is thought to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Compound 5e | Breast Cancer Cells | 18 | PARP Inhibition |
| Compound 17 | D4 Receptor | 0.057 | Receptor Binding |
3. Pharmacological Implications
The pharmacological profile of this compound suggests potential applications in treating neuropsychiatric disorders due to its interaction with dopamine receptors. The selectivity for D4 receptors over D2 receptors could minimize side effects typically associated with antipsychotic medications .
Case Study 1: Efficacy in Cancer Models
In a study examining the efficacy of piperazine derivatives against breast cancer cell lines, it was found that compounds similar to This compound significantly increased CASPASE 3/7 activity, indicating a pro-apoptotic effect . The study utilized various concentrations to determine dose-dependent responses, further emphasizing the compound's potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of similar piperazine derivatives demonstrated their ability to modulate neurotransmitter systems effectively. These compounds displayed significant activity at serotonin receptors alongside dopamine receptors, suggesting a multifaceted approach to treating mood disorders and schizophrenia .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
